1-(4-(2-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide 1-(4-(2-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251559-87-1
VCID: VC5479715
InChI: InChI=1S/C25H21FN4O3/c1-33-20-12-10-19(11-13-20)29-25(32)23-15-30(16-27-23)14-17-6-8-18(9-7-17)28-24(31)21-4-2-3-5-22(21)26/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Molecular Formula: C25H21FN4O3
Molecular Weight: 444.466

1-(4-(2-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

CAS No.: 1251559-87-1

Cat. No.: VC5479715

Molecular Formula: C25H21FN4O3

Molecular Weight: 444.466

* For research use only. Not for human or veterinary use.

1-(4-(2-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide - 1251559-87-1

Specification

CAS No. 1251559-87-1
Molecular Formula C25H21FN4O3
Molecular Weight 444.466
IUPAC Name 1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide
Standard InChI InChI=1S/C25H21FN4O3/c1-33-20-12-10-19(11-13-20)29-25(32)23-15-30(16-27-23)14-17-6-8-18(9-7-17)28-24(31)21-4-2-3-5-22(21)26/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Standard InChI Key HFMPELUIZXIVEV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 1-(4-(2-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, reflects its intricate architecture:

  • A central imidazole ring substituted at the 1-position with a benzyl group bearing a 2-fluorobenzamido moiety.

  • A 4-methoxyphenyl carboxamide side chain at the 4-position of the imidazole core.

Its molecular formula is C₂₅H₂₁FN₄O₃, with a molecular weight of 444.47 g/mol. The presence of both fluorine and methoxy groups enhances its electronic profile, influencing solubility and target-binding interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₁FN₄O₃
Molecular Weight444.47 g/mol
IUPAC Name1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide
Key Functional GroupsImidazole, carboxamide, fluorobenzamido, methoxyphenyl

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis of this compound likely follows a multi-step strategy common to imidazole derivatives:

  • Imidazole Core Formation: Condensation of glyoxal with ammonia and formaldehyde under acidic conditions generates the imidazole backbone.

  • Benzyl Group Introduction: A benzyl group substituted with a 2-fluorobenzamido moiety is introduced via nucleophilic substitution or amide coupling.

  • Carboxamide Attachment: The 4-methoxyphenyl carboxamide side chain is coupled using reagents like 1,1'-carbonyldiimidazole (CDI) or HATU, often in anhydrous dimethylformamide (DMF) at 0–5°C to prevent decomposition.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Imidazole formationGlyoxal, NH₃, HCHO, HCl (cat.)Controlled pH (4–5), 60°C, 12 hrs
Benzamido coupling2-Fluorobenzoic acid, EDCI, DMAPExcess amine, 0°C to room temperature
Final carboxamide step4-Methoxyaniline, CDI, DMFAnhydrous conditions, N₂ atmosphere

Challenges:

  • Steric hindrance from the 2-fluoro substituent may reduce coupling efficiency compared to para-substituted analogs.

  • Purification complexity necessitates gradient chromatography (e.g., ethyl acetate/hexane) or preparative HPLC.

Physicochemical and Spectroscopic Profiling

Solubility and Stability

While experimental data for this specific compound is unavailable, analogs suggest:

  • Solubility: Moderate in DMSO (10–20 mM), poor in aqueous buffers without co-solvents like β-cyclodextrin.

  • Stability: Stable at -20°C under inert atmospheres but prone to hydrolysis in acidic/basic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Distinct signals for the imidazole protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm, singlet), and aromatic fluorobenzamido protons (δ 7.3–7.9 ppm).

  • ¹³C NMR: Carboxamide carbonyl at ~165 ppm, imidazole carbons at 120–140 ppm.

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₂₅H₂₁FN₄O₃ [M+H]⁺: 445.1624; observed: 445.1627.

Fourier-Transform Infrared (FTIR):

  • Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands confirm carboxamide and benzamido groups.

Biological Activity and Mechanism of Action

Table 3: Hypothesized Biological Profiles (Based on Analogs)

ActivityTarget/PathwayPotency (IC₅₀)*
AntibacterialDNA gyrase (Gram-positive)~5–10 µM
AntifungalCytochrome P450 14α-demethylase~2–5 µM
AnticancerPI3K/AKT/mTOR pathway~0.5–2 µM (in vitro)
*Extrapolated from structurally related compounds.

Molecular Docking Insights

In silico studies suggest the imidazole ring engages in π-π stacking with aromatic residues in kinase active sites, while the fluorobenzamido group forms hydrogen bonds with backbone amides.

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